Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone
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Overview
Description
Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a methoxy-substituted phenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the piperidine ring using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the methoxy-substituted phenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Formation of the azepane ring: This step involves the cyclization of the intermediate product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-arylsulfonyl-3-acetylindole derivatives: These compounds share the sulfonyl group and have been studied for their biological activities.
Piperidine derivatives: Compounds with similar piperidine rings are also explored for their pharmacological properties.
Uniqueness
Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
azepan-1-yl-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-16-14-18(9-10-19(16)26-2)27(24,25)22-13-7-8-17(15-22)20(23)21-11-5-3-4-6-12-21/h9-10,14,17H,3-8,11-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHFLYNAPPHUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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